![molecular formula C23H31NO4 B12324096 Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-diméthyl-8-oxydo-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ène-17-carboxylate de méthyle est un composé organique complexe doté d'une structure hexacyclique unique. Ce composé est remarquable pour son architecture moléculaire complexe, qui comprend de multiples cycles fusionnés et des groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,6-diméthyl-8-oxydo-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ène-17-carboxylate de méthyle implique généralement plusieurs étapes, à partir de précurseurs organiques plus simples. Une approche courante est la construction énantiosélective de l'échafaudage 8-azabicyclo[3.2.1]octane, qui sert d'intermédiaire clé . Ce processus nécessite souvent un contrôle précis des conditions réactionnelles, notamment la température, le pH et l'utilisation de catalyseurs spécifiques pour garantir la stéréochimie souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire, avec des considérations supplémentaires pour la rentabilité et la sécurité. La production à grande échelle pourrait utiliser des réacteurs à écoulement continu et des systèmes automatisés pour maintenir des conditions réactionnelles constantes et des rendements élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-diméthyl-8-oxydo-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ène-17-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des groupes fonctionnels présents et des conditions réactionnelles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Catalyseurs : Palladium sur charbon, oxyde de platine.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle et des conditions spécifiques. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 2,6-diméthyl-8-oxydo-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ène-17-carboxylate de méthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure unique et de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel le 2,6-diméthyl-8-oxydo-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ène-17-carboxylate de méthyle exerce ses effets est complexe et implique de multiples cibles moléculaires et voies. Il peut interagir avec des enzymes ou des récepteurs spécifiques, entraînant des changements dans les processus cellulaires. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliqués.
Mécanisme D'action
The mechanism by which Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Alcaloides tropaniques : Composés présentant des structures bicycliques similaires, comme l'atropine et la scopolamine, qui ont des activités biologiques notables.
Composés azabicyclo : Autres azabicyclo[3.2.1]octanes, avec des structures et des propriétés biologiques variables.
Unicité
Le 2,6-diméthyl-8-oxydo-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ène-17-carboxylate de méthyle se distingue par sa structure hexacyclique unique et la présence de multiples groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
IUPAC Name |
methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJWHRTAHFESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

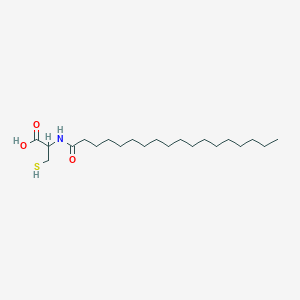

![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
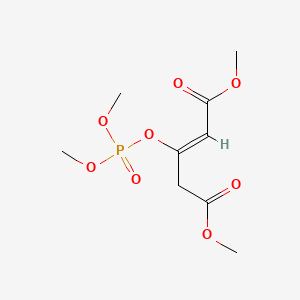

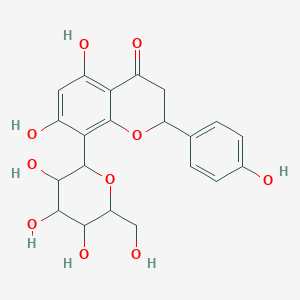
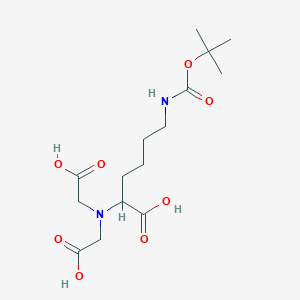
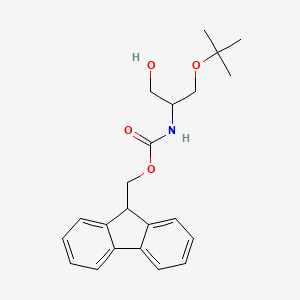
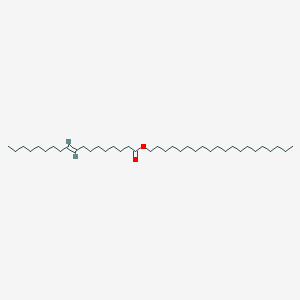
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
